molecular formula C10H12FNO B2849972 2-(3-Fluorophenyl)morpholine CAS No. 62008-55-3

2-(3-Fluorophenyl)morpholine

Cat. No.: B2849972
CAS No.: 62008-55-3
M. Wt: 181.21
InChI Key: OLENKPLLMGPQSX-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 3-fluorophenyl group

Mechanism of Action

Target of Action

It’s worth noting that morpholine derivatives and fluorophenyl compounds have been found to interact with various receptors and enzymes . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Based on the known actions of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The fluorine atom could enhance the lipophilicity and metabolic stability of the compound, potentially increasing its potency .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially affect multiple pathways depending on its specific targets.

Pharmacokinetics

The presence of the fluorophenyl group could potentially enhance the compound’s metabolic stability and lipophilicity, which could in turn affect its absorption and distribution . The morpholine ring could also influence the compound’s pharmacokinetic properties .

Result of Action

Based on the known effects of similar compounds, it could potentially influence a variety of cellular processes, depending on its specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(3-Fluorophenyl)morpholine. For instance, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)morpholine typically involves the reaction of 3-fluoroaniline with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the morpholine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)morpholine
  • 2-(2-Fluorophenyl)morpholine
  • 3-Fluorophenmetrazine

Comparison: 2-(3-Fluorophenyl)morpholine is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.

Properties

IUPAC Name

2-(3-fluorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLENKPLLMGPQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977547
Record name 2-(3-Fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62008-55-3
Record name 2-(3-Fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluorophenyl)morpholine
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